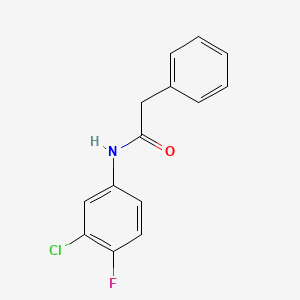
5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains an isobutoxybenzyl group, a methyl group, and a 1,2,4-triazole-3-thiol group. The isobutoxybenzyl group is a benzyl group with an isobutoxy substituent . The 1,2,4-triazole is a type of heterocyclic compound that contains a five-membered ring made up of three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the isobutoxybenzyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The 1,2,4-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility, and reactivity .科学的研究の応用
Pharmaceutical Research
This compound has potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of complex molecules. For instance, similar compounds have been used in the development of pimavanserin , a medication used to treat Parkinson’s disease psychosis . The unique structure of 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol could be explored for its binding affinities to various receptors, which may lead to the discovery of new therapeutic agents.
Agriculture
In the agricultural sector, the compound’s derivatives could be investigated for their role as growth promoters or pesticides. The triazole ring, in particular, is known for its fungicidal properties, and modifications to the molecule could enhance its effectiveness or specificity .
Materials Science
The compound’s potential in materials science lies in its ability to act as a precursor for the synthesis of novel polymers or coatings. Its benzyl and triazole components could contribute to thermal stability and rigidity, making it a candidate for high-performance materials .
Environmental Science
Environmental science could benefit from the compound’s application in the development of sensors or absorbents for pollutants. The triazole moiety is often involved in complexation reactions with metals, which could be useful in capturing heavy metal contaminants from water sources .
Chemical Synthesis
As a building block in chemical synthesis, this compound could be utilized to create a variety of chemical entities. Its isobutoxybenzyl group is a versatile moiety that can undergo further functionalization, leading to a wide array of synthetic applications .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its potential to mimic certain biological molecules. The triazole ring, in particular, is a common motif in many biologically active compounds, and its presence in this molecule could provide insights into enzyme binding and activity.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-3-[[4-(2-methylpropoxy)phenyl]methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)9-18-12-6-4-11(5-7-12)8-13-15-16-14(19)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSIJGGDYOKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)


![5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide](/img/structure/B5836699.png)



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)


![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)